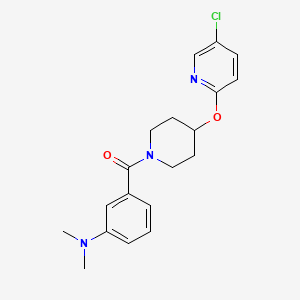
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
1. Structural and Spectroscopic Studies
Compounds structurally related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone have been extensively studied for their structural and spectroscopic properties. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized by spectroscopic techniques, revealing details like chair conformation of the piperidine ring and intra- and intermolecular hydrogen bonds in its crystal structure (Karthik et al., 2021).
2. Synthesis and Potential Medicinal Applications
Compounds with structural similarities have been synthesized and evaluated for potential medicinal applications. For instance, the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their in vitro antimicrobial activities have been documented, showing promising results against certain bacterial and fungal strains (Mallesha & Mohana, 2014). Another study discusses the neuroprotective activities of aryloxyethylamine derivatives in vitro and in vivo, highlighting their potential as agents in anti-ischemic stroke therapies (Zhong et al., 2020).
3. Crystal Structure Analysis
Crystal structure analysis of compounds closely related to the specified chemical reveals insights into their molecular arrangements and interactions. The crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was examined, showing distinct dihedral angles and intermolecular hydrogen bonding patterns (Revathi et al., 2015).
4. Synthesis Techniques and Antimicrobial Activity
Various synthesis techniques and the resultant antimicrobial activity of structurally similar compounds have been explored. This includes the synthesis of pyrazoline derivatives and their evaluation as anti-inflammatory and antibacterial agents, offering a potential template for novel drug development (Ravula et al., 2016).
5. Anticancer Potential
The anticancer potential of piperidine derivatives has been investigated, with compounds showing inhibitory effects on human leukemia cell growth, indicating their relevance in cancer treatment research (Vinaya et al., 2011).
6. Molecular Docking Studies
Molecular docking studies of related compounds have been conducted to understand their interactions with biological targets, which is crucial for drug discovery and design. One such study analyzed the molecular structure, spectroscopic properties, and docking of a pyrazol-1-yl derivative for antimicrobial activity (Sivakumar et al., 2021).
Propriétés
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22(2)16-5-3-4-14(12-16)19(24)23-10-8-17(9-11-23)25-18-7-6-15(20)13-21-18/h3-7,12-13,17H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMOPLCIWSCCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)

![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)
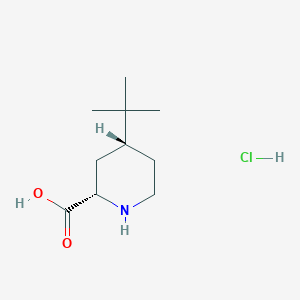
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)
![4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2380282.png)

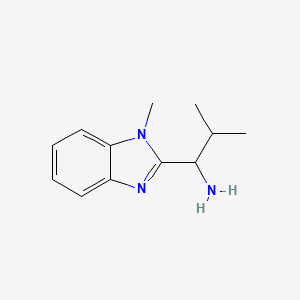
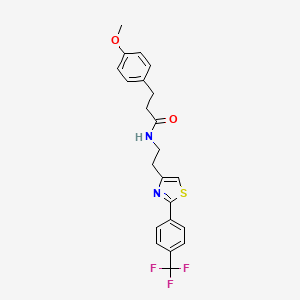
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
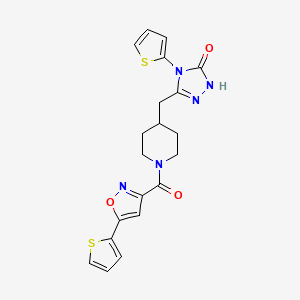
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)